rac-(1R,2R)-1-(cyclopropylmethoxy)-2-iodocyclohexane, trans
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Overview
Description
rac-(1R,2R)-1-(cyclopropylmethoxy)-2-iodocyclohexane, trans is a chiral compound with a unique structure that includes a cyclopropylmethoxy group and an iodine atom attached to a cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1R,2R)-1-(cyclopropylmethoxy)-2-iodocyclohexane, trans typically involves the following steps:
Formation of the cyclopropylmethoxy group: This can be achieved through the reaction of cyclopropylmethanol with an appropriate leaving group, such as tosyl chloride, in the presence of a base like pyridine.
Iodination of cyclohexane:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
rac-(1R,2R)-1-(cyclopropylmethoxy)-2-iodocyclohexane, trans can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines, thiols, or alkoxides, under appropriate conditions.
Oxidation Reactions: The cyclopropylmethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can be reduced to remove the iodine atom or to modify the cyclopropylmethoxy group using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Substitution: Nucleophiles (amines, thiols, alkoxides), solvents (DMF, DMSO), and bases (triethylamine, potassium carbonate).
Oxidation: Oxidizing agents (potassium permanganate, chromium trioxide), solvents (acetone, dichloromethane).
Reduction: Reducing agents (lithium aluminum hydride, sodium borohydride), solvents (ether, THF).
Major Products
Substitution: Corresponding substituted cyclohexanes.
Oxidation: Aldehydes or carboxylic acids.
Reduction: Deiodinated or modified cyclohexanes.
Scientific Research Applications
rac-(1R,2R)-1-(cyclopropylmethoxy)-2-iodocyclohexane, trans has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound’s unique structure makes it a candidate for the development of new drugs, especially those targeting specific enzymes or receptors.
Biological Studies: It can be used as a probe to study biological pathways and mechanisms, particularly those involving iodine-containing compounds.
Industrial Applications: Potential use in the production of specialty chemicals and materials due to its reactivity and functional groups.
Mechanism of Action
The mechanism by which rac-(1R,2R)-1-(cyclopropylmethoxy)-2-iodocyclohexane, trans exerts its effects depends on the specific reactions it undergoes. Generally, the compound can act as a substrate for various enzymes or as a ligand for receptors, influencing biological pathways. The iodine atom and cyclopropylmethoxy group can interact with molecular targets, leading to changes in activity or function.
Comparison with Similar Compounds
Similar Compounds
- rac-(1R,2R)-2-propylcyclopropylmethanol
- rac-(1R,2R)-2-(thiophen-2-yl)cyclopropylmethanol
Uniqueness
rac-(1R,2R)-1-(cyclopropylmethoxy)-2-iodocyclohexane, trans is unique due to the presence of both a cyclopropylmethoxy group and an iodine atom on the cyclohexane ring
Properties
CAS No. |
2679950-29-7 |
---|---|
Molecular Formula |
C10H17IO |
Molecular Weight |
280.1 |
Purity |
95 |
Origin of Product |
United States |
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